The synthesis of OPB-111077 involves complex organic chemistry techniques that focus on modifying the chemical structure of its parent compounds. While specific synthetic routes are not extensively detailed in the available literature, it is understood that the synthesis aims to enhance the compound's selectivity and potency against STAT3.
The synthesis typically involves:
The molecular structure of OPB-111077 is characterized by specific functional groups that facilitate its interaction with STAT3. Although the exact chemical structure has not been disclosed in public databases, it is known that the compound retains a core structure similar to its predecessors, which allows for effective binding to the SH2 domain of STAT3.
Key data points include:
OPB-111077 undergoes various chemical reactions primarily when interacting with biological systems. The key reactions include:
These reactions are critical for understanding how OPB-111077 exerts its effects within cellular environments.
The mechanism of action for OPB-111077 centers on its ability to inhibit STAT3 signaling pathways. By blocking this pathway, OPB-111077 disrupts several processes essential for tumor survival and proliferation:
The physical and chemical properties of OPB-111077 contribute significantly to its functionality as a therapeutic agent:
These properties are crucial for determining the appropriate dosage and administration routes during clinical trials.
OPB-111077 has several potential applications in scientific research and clinical settings:
OPB-111077 is a novel small-molecule inhibitor that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key oncogenic transcription factor constitutively activated in diverse cancers. Its mechanism centers on disrupting the STAT3 activation cascade at multiple levels.
OPB-111077 binds the Src Homology 2 (SH2) domain of STAT3 with high specificity, preventing phosphotyrosine (pTyr705) recognition and subsequent dimerization. This binding is mediated through critical interactions with residues such as Lys591, which stabilizes the STAT3-pTyr705 peptide interface. Molecular docking studies confirm that OPB-111077 occupies the SH2 domain’s pTyr705 binding pocket, sterically hindering reciprocal dimerization between STAT3 monomers [5] [7]. Consequently, STAT3 homodimers cannot translocate to the nucleus, abrogating their DNA-binding capacity. In pancreatic cancer models, this disruption suppressed transcription of STAT3-dependent oncogenes (e.g., BCL2, MYC, VEGF), validated via luciferase reporter assays and chromatin immunoprecipitation [7].
Table 1: Structural Interactions of OPB-111077 with STAT3 SH2 Domain
Interaction Type | Residues Involved | Functional Consequence |
---|---|---|
Hydrogen bonding | Lys591, Ser611 | Blocks pTyr705 docking |
Hydrophobic packing | Leu586, Val637 | Stabilizes inhibitor binding |
Steric occlusion | Phe716, Trp623 | Prevents STAT3 dimerization |
Beyond direct STAT3 inhibition, OPB-111077 impairs crosstalk between STAT3 and upstream/downstream oncogenic pathways. In leukemia and hepatocellular carcinoma (HCC), it:
OPB-111077 exhibits a dual mechanism by directly targeting mitochondrial respiration, exploiting the metabolic vulnerability of cancer cells dependent on oxidative metabolism.
OPB-111077 binds to Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain (ETC), validated through:
Table 2: Impact of OPB-111077 on Mitochondrial Parameters
Parameter | Change | Cellular Consequence |
---|---|---|
ATP production | ↓ 70–80% | Energy crisis → apoptosis |
ROS levels | ↑ 3–5 fold | Oxidative damage to DNA |
Oxygen consumption | ↓ 60–75% | Metabolic paralysis |
Cancer cells adapt to OPB-111077-induced OXPHOS suppression by attempting glycolytic compensation. However, OPB-111077 imposes metabolic inflexibility:
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